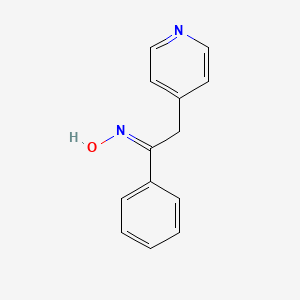

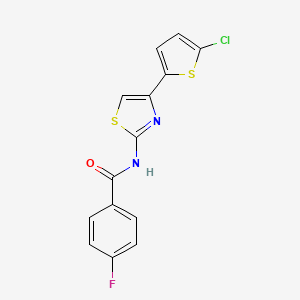

![molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3](/img/structure/B2540418.png)

6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is a part of a class of compounds that have been synthesized for plant disease management .

Synthesis Analysis

The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Molecular Structure Analysis

The molecular structure of this compound is derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold . The specific structure of “this compound” is not available in the retrieved resources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . The specific reactions for “this compound” are not detailed in the retrieved resources.Scientific Research Applications

Antifungal Agents for Plant Protection

This compound has demonstrated promising antifungal activity against several plant pathogens. Researchers synthesized a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides and evaluated their efficacy against fungi such as Alternaria alternate, Curvularia lunata, and Valsa mali. Notably, some of these compounds exhibited higher inhibition rates than the commercial fungicide azoxystrobin. The presence of specific substituents on the C-ring significantly influenced their antifungal potency .

Enzyme Inhibition Studies

Crystal structure studies revealed that the carboxylate group of this compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety contributes to the correct twist necessary for binding to an adjacent hydrophobic pocket .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antifungal activities against various fungi .

Mode of Action

It’s worth noting that related compounds have demonstrated significant antifungal activities .

Biochemical Pathways

Related compounds have been shown to inhibit the growth of various fungi, suggesting that they may interfere with essential biochemical pathways in these organisms .

Result of Action

Related compounds have demonstrated significant antifungal activities, suggesting that they may inhibit the growth of various fungi .

Future Directions

The future directions for this compound and its derivatives include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed , providing crucial information for future research.

properties

IUPAC Name |

6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVPRRTVCGGNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)